molecular formula C12H10N4 B12800462 Spiro[2.5]octane-1,1,2,2-tetracarbonitrile CAS No. 10432-36-7

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

Cat. No.: B12800462
CAS No.: 10432-36-7
M. Wt: 210.23 g/mol
InChI Key: AGYLCLWDLHJTEA-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by a spirocyclic structure, which means that two rings share a single atom. This compound is notable for its four cyano groups attached to the spirocyclic framework, making it a tetracarbonitrile. The unique structure of this compound lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This process is carried out in an undivided cell in alcohols with sodium bromide as a mediator. The reaction proceeds smoothly under mild conditions, resulting in the formation of the desired compound in yields ranging from 50% to 75% .

Industrial Production Methods

The industrial production of this compound typically involves large-scale electrochemical processes. These methods are advantageous due to their high yield, cost-effectiveness, and environmental friendliness. The use of non-corrosive reagents and the ease of product isolation make these processes attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium bromide, malononitrile, and various heterocyclic ketones. The reactions are typically carried out in alcohols under mild conditions .

Major Products Formed

The major products formed from the reactions of this compound include substituted spirocyclic compounds and various derivatives with potential pharmacological and physiological activities .

Scientific Research Applications

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound’s rigid spirocyclic structure allows for specific spatial orientation of functional groups, facilitating target recognition. For example, 1,1,2,2-tetracyanosubstituted cyclopropanes, a class of compounds related to this compound, have been shown to inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing, which is applicable for the treatment of tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four cyano groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its rigid spirocyclic structure also contributes to its specificity in biological interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

10432-36-7

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

spiro[2.5]octane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2

InChI Key

AGYLCLWDLHJTEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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